(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Catalog No.
S706114
CAS No.
66642-35-1
M.F
C11H11N3O4
M. Wt
249,22 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxam...

CAS Number

66642-35-1

Product Name

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

IUPAC Name

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C11H11N3O4

Molecular Weight

249,22 g/mole

InChI

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1

InChI Key

HGNBEWLBSCSJGV-VIFPVBQESA-N

SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

66642-35-1;PYR-PNA;L-Pyroglutamicacid4-nitroanilide;(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide;n-(4-nitrophenyl)-5-oxo-l-prolinamide;Pyroglutamine-4-nitroanilide;AC1Q5MCO;Pyroglutamyl-p-nitroanilide;AC1L4T7F;P2664_SIGMA;SCHEMBL5839445;Pyroglutamicacidp-nitroanilide;CTK8G0658;MolPort-003-959-207;ZINC4524676;7670AH;AR-1J9368;KM1023;ZINC04524676;AM030353;HE053052;P-8630;2-Pyrrolidinecarboxamide,N-(4-nitrophenyl)-5-oxo-,(S)-;2-Pyrrolidinecarboxamide,N-(4-nitrophenyl)-5-oxo-,(2S)-

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound L-Pyroglutamic acid 4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, commonly known as L-pGlu-pNA, is a highly specific, chromogenic substrate engineered for the detection and quantification of pyroglutamyl aminopeptidase I (PAP-I). By liberating p-nitroaniline upon enzymatic cleavage, it generates a robust colorimetric signal measurable at 405 nm. For procurement and assay design, L-pGlu-pNA serves as the standard benchmark for PAP-I kinetic studies, inhibitor screening, and diagnostic kit formulation. It offers a highly stable, easily processable powder that integrates seamlessly into standard UV-Vis spectrophotometric workflows, bypassing the need for specialized fluorescence equipment while maintaining absolute enzyme specificity[1].

Substituting L-pGlu-pNA with fluorogenic analogs like L-pGlu-MCA or broad-spectrum aminopeptidase substrates (e.g., L-leucine-pNA) introduces significant workflow and specificity challenges. Fluorogenic substrates, while highly sensitive, require expensive fluorometric plate readers, are prone to inner-filter effects at high concentrations, and suffer from autofluorescence interference during small-molecule library screening. Conversely, generic pNA substrates lack the N-terminal pyroglutamyl moiety, leading to off-target cleavage by ubiquitous cytosolic aminopeptidases. L-pGlu-pNA uniquely balances absolute specificity for PAP-I with the robust, low-cost scalability of colorimetric detection, making it non-interchangeable for standardized, high-throughput diagnostic and screening applications [1].

Absolute Specificity in Complex Biological Matrices

In studies evaluating peptidase activity in crude mammalian cytosol, L-pGlu-pNA demonstrated absolute specificity, being hydrolyzed solely by Pyroglutamyl Aminopeptidase I (PAP-I). Unlike generic amino acid p-nitroanilides which show significant background cleavage from various cytosolic aminopeptidases, L-pGlu-pNA maintains a target-specific cleavage profile in unpurified extracts, eliminating false-positive signals [1].

Evidence DimensionCleavage specificity in crude cytosol
Target Compound Data100% specific to PAP-I (no off-target hydrolysis)
Comparator Or BaselineGeneric pNA substrates (e.g., Leu-pNA) (High background from multiple aminopeptidases)
Quantified DifferenceComplete elimination of off-target background signal
ConditionsUnpurified rat liver cytosol assays

Procurement of this specific substrate allows researchers and diagnostic developers to bypass costly sample purification steps when measuring PAP-I in complex clinical or biological samples.

Kinetic Profiling for Competitive Inhibitor Screening

Kinetic analysis of purified pyroglutamyl peptidase reveals that L-pGlu-pNA exhibits a Michaelis constant (Km) of approximately 0.73 mM, compared to 0.04 mM for the fluorogenic L-pGlu-MCA[1]. While MCA offers higher affinity, the millimolar Km of L-pGlu-pNA provides a distinct advantage for competitive inhibitor screening. It allows assays to be run at higher substrate concentrations without reaching detector saturation, thereby providing a broader linear dynamic range for accurate Ki determination of novel pharmaceutical inhibitors [1].

Evidence DimensionMichaelis constant (Km)
Target Compound Data~0.73 mM
Comparator Or BaselineL-pGlu-MCA (~0.04 mM)
Quantified Difference18-fold higher Km, enabling higher concentration assay designs
ConditionsPurified pyroglutamyl peptidase kinetic assays

Buyers developing high-throughput screening campaigns for PAP-I inhibitors require substrates that support high-concentration competitive displacement without signal quenching, making pNA the superior choice over MCA.

Detection Modality and Workflow Scalability

L-pGlu-pNA utilizes the release of p-nitroaniline, which is quantified via standard absorbance at 405 nm. In contrast, L-pGlu-MCA requires fluorescence excitation/emission (typically 380/460 nm). The colorimetric nature of L-pGlu-pNA eliminates the need for specialized fluorometers, reducing the capital equipment dependency of the assay. Furthermore, pNA assays are significantly less susceptible to autofluorescence interference from test compounds in high-throughput chemical libraries, ensuring higher reproducibility and fewer false positives in drug discovery workflows[1].

Evidence DimensionDetection modality and interference
Target Compound DataAbsorbance at 405 nm (Resistant to library autofluorescence)
Comparator Or BaselineL-pGlu-MCA (Fluorescence, susceptible to autofluorescence)
Quantified DifferenceSignificant reduction in false-positive rates during library screening
ConditionsHigh-throughput screening of small molecule libraries

For industrial procurement, selecting a chromogenic substrate over a fluorogenic one drastically lowers assay operational costs and improves data reliability when screening fluorescently active small molecules.

High-Throughput Screening of PAP-I Inhibitors

Due to its optimal millimolar Km and resistance to autofluorescence interference, L-pGlu-pNA is the preferred substrate for screening large small-molecule libraries for novel PAP-I inhibitors. Its colorimetric readout allows seamless integration into standard 96- or 384-well UV-Vis microplate readers [1].

Direct Diagnostic Assays in Crude Clinical Samples

Exploiting its absolute specificity for Pyroglutamyl Aminopeptidase I, this compound is ideal for formulating diagnostic kits intended for use with unpurified tissue lysates, serum, or cytosolic extracts, bypassing the need for expensive and time-consuming sample pre-purification [2].

Standardized Quality Control for Peptidase Manufacturing

For industrial enzyme manufacturers producing PAP-I or related omega-peptidases, L-pGlu-pNA serves as a reliable, cost-effective benchmark substrate for batch-to-batch quality control, activity quantification, and stability testing, owing to its robust shelf life and straightforward spectrophotometric quantification [3].

XLogP3

0.4

Wikipedia

5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

Dates

Last modified: 08-15-2023

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